

# Application Notes and Protocols for N/Ofq-(1-13)-NH<sub>2</sub>

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## Compound of Interest

Compound Name: N/Ofq-(1-13)-NH<sub>2</sub>

Cat. No.: B612589

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nociceptin/Orphanin FQ (N/OFQ), an endogenous seventeen-amino-acid peptide, is the ligand for the NOP receptor (previously known as ORL-1), a G protein-coupled receptor. **N/Ofq-(1-13)-NH<sub>2</sub>** is the shortest C-terminally amidated fragment of N/OFQ that retains the full potency and efficacy of the native peptide<sup>[1][2][3]</sup>. This makes it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP system, which is implicated in a variety of processes including pain modulation, anxiety, and food intake<sup>[1][4]</sup>. These application notes provide detailed protocols for the proper reconstitution and storage of **N/Ofq-(1-13)-NH<sub>2</sub>**, along with a representative experimental protocol for a competitive receptor binding assay.

## Product Information

Characteristic	Value	Reference
Molecular Formula	C61H100N22O15	
Molecular Weight	~1367.6 g/mol - 1399.6 g/mol (depending on the specific analog)	
Amino Acid Sequence	Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2	
Purity	Typically ≥ 95%	

## Reconstitution and Storage Protocols

Proper handling of **N/Ofq-(1-13)-NH2** is crucial to maintain its biological activity. The peptide is typically supplied in a lyophilized form.

### Reconstitution Protocol

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
- **Solvent Selection:** **N/Ofq-(1-13)-NH2** is soluble in water. For biological experiments, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended.
- **Reconstitution:** To reconstitute, add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to create a 1 mg/mL stock solution from 500 µg of peptide, add 500 µL of solvent. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

### Storage Protocol

The stability of **N/Ofq-(1-13)-NH2** is dependent on the storage conditions.

Form	Storage Temperature	Duration	Recommendations
Lyophilized Powder	-20°C	Desiccate for long-term storage	Can be stored at 0-5°C for up to 6 months.
Reconstituted in Water/Buffer	+4°C	Up to 5 days	For short-term use.
Reconstituted in Water/Buffer	-20°C or -80°C	Up to 3 months at -20°C	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Note: Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and loss of activity. It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.

## Experimental Protocol: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity ( $K_i$ ) of a test compound for the NOP receptor using [3H]-N/OFQ as the radioligand and cell membranes expressing the NOP receptor.

### Materials

- Cell membranes prepared from CHO-K1 cells stably expressing the human NOP receptor.
- [3H]-N/OFQ (specific activity ~40-60 Ci/mmol)
- N/Ofq-(1-13)-NH<sub>2</sub> (for determining non-specific binding)
- Test compound
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM EDTA

- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

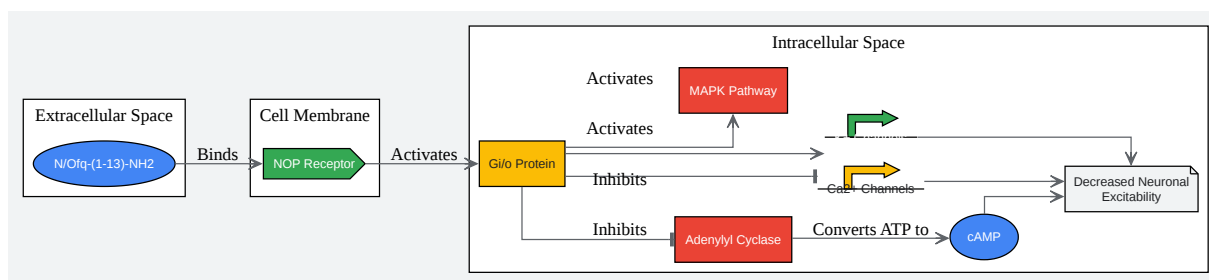
## Procedure

- Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in binding buffer and centrifuge at 4°C. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup: In a 96-well microplate, add the following in a final volume of 200 µL:
  - Total Binding: 50 µL of binding buffer, 50 µL of [3H]-N/OFQ (at a final concentration equal to its K<sub>d</sub>), and 100 µL of the membrane suspension.
  - Non-specific Binding: 50 µL of **N/Ofq-(1-13)-NH<sub>2</sub>** (at a final concentration of 1 µM), 50 µL of [3H]-N/OFQ, and 100 µL of the membrane suspension.
  - Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]-N/OFQ, and 100 µL of the membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.

- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Visualizations

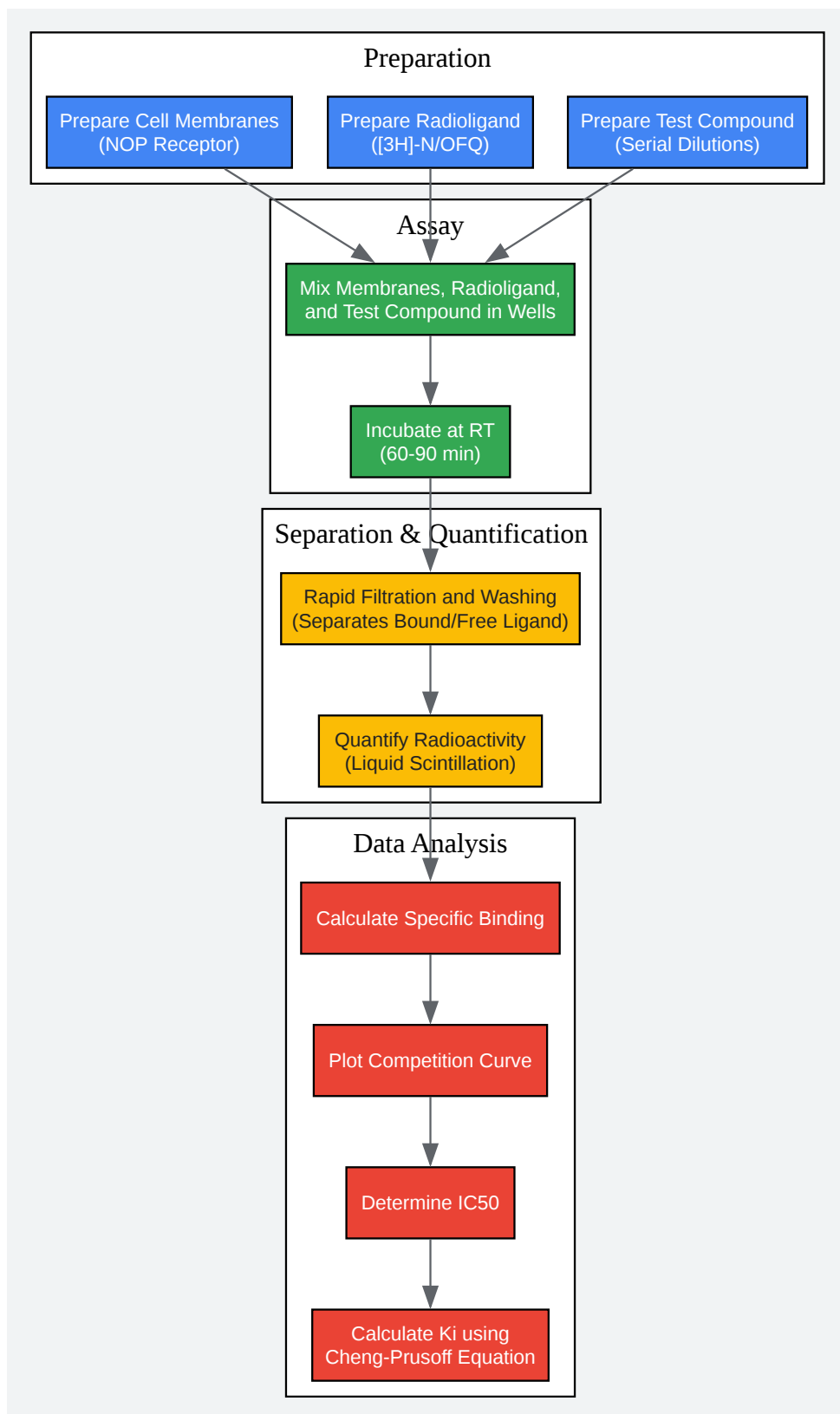
### NOP Receptor Signaling Pathway



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Caption: NOP Receptor Signaling Pathway.

## Experimental Workflow for Competitive Receptor Binding Assay



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